REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[N:6]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1)=[N+]=[N-]>CO>[NH2:1][CH2:4][C:5]1[N:6]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1
|
Name
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2-(Azidomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1N(C=C(C(C1)=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
oxide
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Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Hydrogen was bubbled through the mixture for 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
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Details
|
the catalyst filtered off by suction over Hyflo
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the oily residue triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1N(C=C(C(C1)=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |